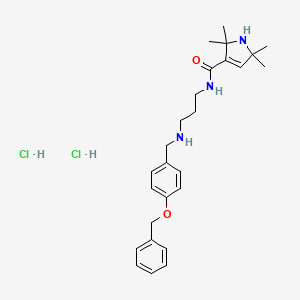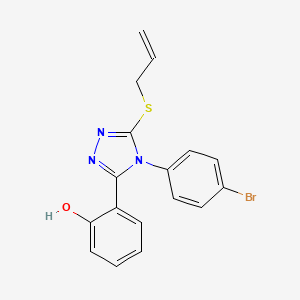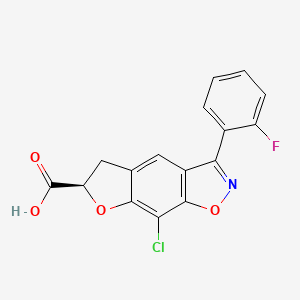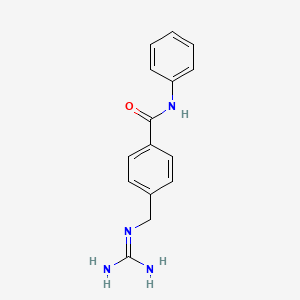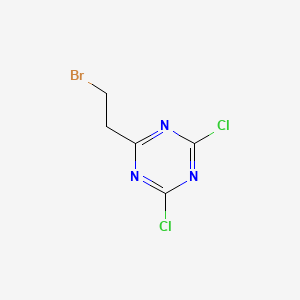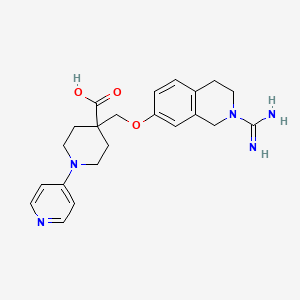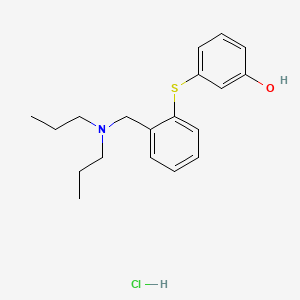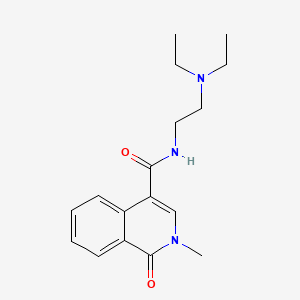
4-Isoquinolinecarboxamide, 1,2-dihydro-N-(2-(diethylamino)ethyl)-2-methyl-1-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isoquinolinecarboxamide, 1,2-dihydro-N-(2-(diethylamino)ethyl)-2-methyl-1-oxo- is a chemical compound with the molecular formula C12H12N2O2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isoquinolinecarboxamide, 1,2-dihydro-N-(2-(diethylamino)ethyl)-2-methyl-1-oxo- typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline as the core structure.
Functionalization: The isoquinoline is functionalized to introduce the carboxamide group at the 4-position.
Oxidation: The final step involves the oxidation of the 1,2-dihydro group to form the 1-oxo group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Isoquinolinecarboxamide, 1,2-dihydro-N-(2-(diethylamino)ethyl)-2-methyl-1-oxo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the 1-oxo group back to the 1,2-dihydro form.
Substitution: The diethylaminoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Various alkyl halides and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield the 1,2-dihydro form.
Wissenschaftliche Forschungsanwendungen
4-Isoquinolinecarboxamide, 1,2-dihydro-N-(2-(diethylamino)ethyl)-2-methyl-1-oxo- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Isoquinolinecarboxamide, 1,2-dihydro-N-(2-(diethylamino)ethyl)-2-methyl-1-oxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Dihydro-N,N-dimethyl-1-oxo-4-isoquinolinecarboxamide
- 4-Isoquinolinecarboxamide, 1,2-dihydro-N-methoxy-N,2-dimethyl-1-oxo-
Uniqueness
4-Isoquinolinecarboxamide, 1,2-dihydro-N-(2-(diethylamino)ethyl)-2-methyl-1-oxo- is unique due to the presence of the diethylaminoethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other isoquinoline derivatives and contributes to its specific applications and reactivity.
Eigenschaften
CAS-Nummer |
148581-42-4 |
|---|---|
Molekularformel |
C17H23N3O2 |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
N-[2-(diethylamino)ethyl]-2-methyl-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C17H23N3O2/c1-4-20(5-2)11-10-18-16(21)15-12-19(3)17(22)14-9-7-6-8-13(14)15/h6-9,12H,4-5,10-11H2,1-3H3,(H,18,21) |
InChI-Schlüssel |
RIZHAKRYEMDPSA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC(=O)C1=CN(C(=O)C2=CC=CC=C21)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-methylcarbamic acid](/img/structure/B12730805.png)
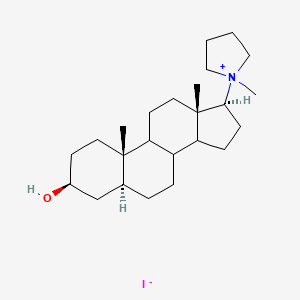



![(E)-but-2-enedioic acid;N-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]-5-methoxy-N-propyl-3,4-dihydro-2H-chromen-3-amine](/img/structure/B12730832.png)
